molecular formula C16H12F2N2O2 B5816020 1,4-bis(2-fluorophenyl)-2,5-piperazinedione

1,4-bis(2-fluorophenyl)-2,5-piperazinedione

Cat. No. B5816020
M. Wt: 302.27 g/mol
InChI Key: IBHKKBQWOWEEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-bis(2-fluorophenyl)-2,5-piperazinedione, also known as 2,5-bis(2-fluorophenyl)pyrrolidin-1-ylmaleimide (BFPM), is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFPM is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a critical role in various physiological processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

BFPM has been widely used as a research tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to a wide range of effects on cellular signaling and function. BFPM has been used to investigate the role of PKC in cancer cell growth, apoptosis, and metastasis, as well as in the regulation of immune cell function and inflammation.

Mechanism of Action

BFPM acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts the normal cellular signaling pathways that PKC regulates. The inhibition of PKC by BFPM has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects
BFPM has been shown to have a wide range of biochemical and physiological effects, depending on the specific context of its use. In cancer cells, BFPM has been shown to induce apoptosis by inhibiting the activity of PKC, leading to the activation of pro-apoptotic pathways. In immune cells, BFPM has been shown to modulate the activity of PKC, leading to the regulation of cytokine production and immune cell function. BFPM has also been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

BFPM has several advantages for use in lab experiments. It is a potent and specific inhibitor of PKC, allowing researchers to study the role of this enzyme in various biological processes. BFPM is also relatively stable and easy to use in vitro and in vivo. However, there are also limitations to its use. BFPM has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, the inhibition of PKC by BFPM can have complex downstream effects on cellular signaling pathways, which can be difficult to interpret.

Future Directions

There are several future directions for research on BFPM. One area of interest is the development of more specific and potent inhibitors of PKC, which could have therapeutic applications in cancer and inflammatory diseases. Another area of interest is the investigation of the downstream effects of PKC inhibition by BFPM, which could provide insights into the complex cellular signaling pathways that are regulated by this enzyme. Additionally, the use of BFPM in combination with other drugs or therapies could enhance its therapeutic potential in various diseases.

Synthesis Methods

BFPM can be synthesized through a multi-step process involving the reaction of 2-fluorophenylacetic acid with phosgene, followed by the reaction of the resulting acid chloride with 2,5-piperazinedione. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

1,4-bis(2-fluorophenyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c17-11-5-1-3-7-13(11)19-9-16(22)20(10-15(19)21)14-8-4-2-6-12(14)18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHKKBQWOWEEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC(=O)N1C2=CC=CC=C2F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.